molecular formula C26H32N2O5 B266850 1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266850
M. Wt: 452.5 g/mol
InChI Key: WTVQZBJXILTTNS-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as DMEMB or GSK1278863A and belongs to the class of pyrrolone derivatives.

Mechanism of Action

DMEMB selectively binds to the BET bromodomain and inhibits its activity, leading to the suppression of the transcription of oncogenes and other genes involved in cancer cell growth and proliferation. This mechanism of action makes DMEMB a potential therapeutic agent for the treatment of various types of cancers.
Biochemical and Physiological Effects:
DMEMB has been found to have significant biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of oncogenes. DMEMB has also been found to modulate the immune system and enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMEMB for lab experiments is its high potency and selectivity for BET bromodomain inhibition. This makes it an ideal tool for studying the role of BET bromodomain in cancer and other diseases. However, the limitations of DMEMB include its low solubility in water and its potential toxicity, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the scientific research on DMEMB. One potential direction is to explore its therapeutic potential in combination with other anti-cancer agents. Another direction is to investigate its effects on other diseases that involve dysregulated gene expression, such as autoimmune disorders and neurological disorders. Additionally, further studies are needed to optimize the synthesis and formulation of DMEMB for clinical use.

Synthesis Methods

The synthesis of DMEMB involves the reaction of 4-methoxy-3-methylbenzoyl chloride with 3-(dimethylamino)propylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-ethoxyphenylboronic acid in the presence of palladium catalyst to yield the final product.

Scientific Research Applications

DMEMB has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of the enzyme BET bromodomain, which plays a crucial role in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and proliferation, making DMEMB a promising anti-cancer agent.

properties

Product Name

1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-6-33-20-11-8-18(9-12-20)23-22(24(29)19-10-13-21(32-5)17(2)16-19)25(30)26(31)28(23)15-7-14-27(3)4/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+

InChI Key

WTVQZBJXILTTNS-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\[O-])/C(=O)C(=O)N2CCC[NH+](C)C

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)[O-])C(=O)C(=O)N2CCC[NH+](C)C

Origin of Product

United States

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